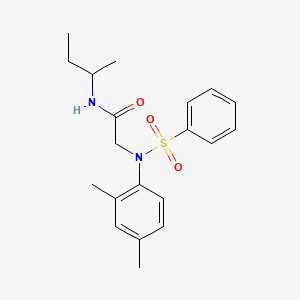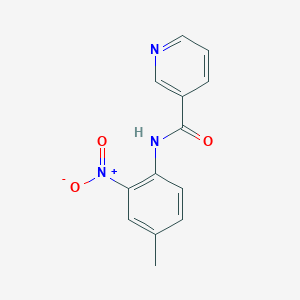![molecular formula C17H16FNO3 B4919875 ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B4919875.png)
ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a fluorophenyl group, an acetyl group, and an amino benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate typically involves the reaction of 4-fluorophenylacetic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
Ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate: Similar structure but with a different position of the substituent on the aromatic ring.
Methyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications.
特性
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-2-22-17(21)13-4-3-5-15(11-13)19-16(20)10-12-6-8-14(18)9-7-12/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUBBGJEBDUCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6E)-6-[(3-bromo-4-methoxyphenyl)methylidene]-5-imino-2-(3-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4919806.png)
![methyl 2-{[N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4919814.png)
![4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4919817.png)
![3-(3,4-difluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4919820.png)
![1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B4919825.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)

![N-(3-chlorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4919838.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
![2-({1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4919879.png)
![ethyl 2-({[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B4919883.png)
![1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4919891.png)
